![molecular formula C13H13NO2 B1523817 [4-(4-Aminophenoxy)phenyl]methanol CAS No. 1269151-77-0](/img/structure/B1523817.png)
[4-(4-Aminophenoxy)phenyl]methanol
Overview
Description
“[4-(4-Aminophenoxy)phenyl]methanol” is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a methanol group through an aminophenoxy group . The InChI code for this compound is 1S/C13H13NO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9,14H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its density is predicted to be 1.222±0.06 g/cm3, and its boiling point is predicted to be 399.9±32.0 °C .
Scientific Research Applications
Catalysis and Organic Synthesis
- Synthesis of Oxazine and Thiazine Derivatives : [4-(4-Aminophenoxy)phenyl]methanol derivatives have been utilized in the synthesis of oxazine and thiazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3. This methodology highlights the compound's versatility in organic synthesis, offering good yields, high selectivity, and short reaction times (B. Reddy et al., 2012).
Material Science
- Development of μ-Chlorido-Bridged Dimanganese(II) Complexes : The Schiff base derived from the condensation of this compound has been applied to create μ-chlorido-bridged dimanganese(II) complexes. These complexes exhibit antiferromagnetic interactions and catalytic activity in the oxidation of secondary alcohols to ketones, demonstrating the compound's utility in material science and as catalyst precursors (M. Alexandru et al., 2014).
Analytical Chemistry
- Fluorescence Derivatization for Aromatic Aldehydes : this compound has been identified as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application underscores its potential in enhancing detection sensitivity and selectivity in analytical methods (H. Nohta et al., 1994).
Antibacterial Applications
- Synthesis and Antibacterial Properties : Schiff base compounds derived from this compound have shown promising antibacterial activities against Staphylococcus aureus and Bacillus cereus. This indicates the potential of these derivatives in developing new antibacterial agents (A. Kakanejadifard et al., 2013).
Safety and Hazards
properties
IUPAC Name |
[4-(4-aminophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGURKEQTXOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



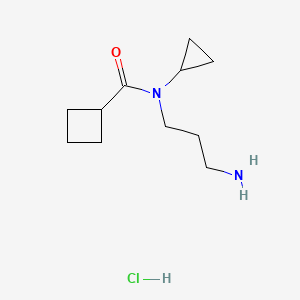
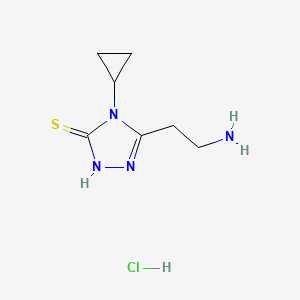
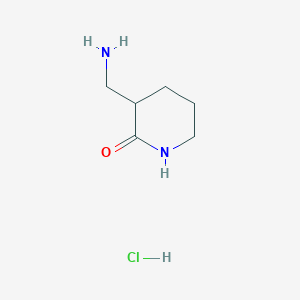
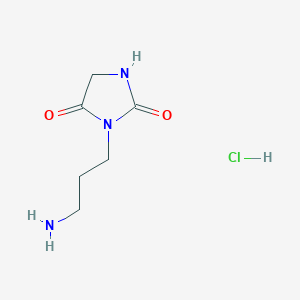

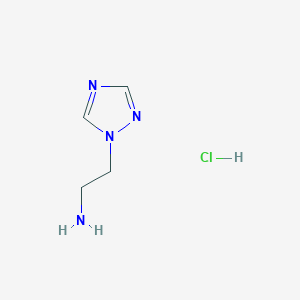
![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)
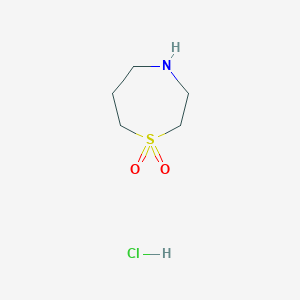


![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)
![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)

